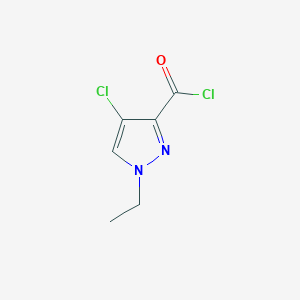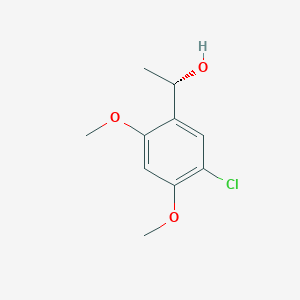
4-甲基-1,2-二硫杂环丁烷-4-甲酰胺
描述
4-Methyl-1,2-dithiolane-4-carboxamide is a useful research compound. Its molecular formula is C5H9NOS2 and its molecular weight is 163.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1,2-dithiolane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2-dithiolane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和衍生物形成
4-甲基-1,2-二硫杂环丁烷-4-甲酰胺及其相关结构因其合成应用而被广泛研究,尤其是在创建各种衍生物方面。一项研究探索了使用萘啶酸和氨基酸作为起始材料合成具有结合肽键的新型手性线性甲酰胺衍生物。这涉及一系列反应,包括偶联、肼解以及与苯异硫氰酸酯或羰基衍生物的反应,以产生各种各样的化合物 (Khalifa 等,2014)。
杀菌剂开发
已优化了与卡波辛相关的甲酰胺的结构以创建有效的杀菌剂。一项研究重点介绍了这些化合物的演变,详细说明了它们对各种真菌物种的活性谱不断扩大,从而导致了像戊硫菌草这样的化合物的开发,该化合物对灰霉病和苹果疮痂等疾病的抗药菌株表现出高活性 (Yoshikawa 等,2011)。
肽中的构象研究
在另一个领域,研究了将 4-氨基-1,2-二硫杂环丁烷-4-羧酸残基插入肽骨架诱导的构象性质。该研究提供了对这些化合物的结构偏好的见解,这对于理解它们在分子水平上的相互作用和功能至关重要 (Morera 等,2005)。
食品工业中的风味增强
此外,研究了 1,3-二硫杂环丁烷衍生物在风味增强方面的潜力,特别是针对油脂和肉类风味的甜味香料。这项研究强调了这些化合物的多功能性和它们在传统药物之外的潜在应用 (王婷婷,2010)。
生化分析
Biochemical Properties
4-Methyl-1,2-dithiolane-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of redox biology. It has been found to interact with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis . The interaction between 4-Methyl-1,2-dithiolane-4-carboxamide and thioredoxin reductase involves the inhibition of the enzyme’s activity, which can lead to alterations in the redox state of the cell. Additionally, this compound has been shown to interact with other proteins involved in oxidative stress responses, further highlighting its role in redox biology.
Cellular Effects
The effects of 4-Methyl-1,2-dithiolane-4-carboxamide on various types of cells and cellular processes are profound. In cancer cells, for instance, this compound has been observed to induce cytotoxic effects by disrupting the redox balance . This disruption can lead to increased levels of reactive oxygen species, which in turn can trigger cell death pathways. Furthermore, 4-Methyl-1,2-dithiolane-4-carboxamide has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, 4-Methyl-1,2-dithiolane-4-carboxamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of thioredoxin reductase, which leads to an accumulation of oxidized thioredoxin and a subsequent increase in oxidative stress . This compound also binds to other biomolecules, potentially altering their function and activity. For example, the binding of 4-Methyl-1,2-dithiolane-4-carboxamide to specific proteins can result in enzyme inhibition or activation, as well as changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,2-dithiolane-4-carboxamide have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 4-Methyl-1,2-dithiolane-4-carboxamide can result in sustained alterations in cellular function, including persistent changes in redox balance and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,2-dithiolane-4-carboxamide vary with different dosages in animal models. At lower doses, this compound has been found to exert beneficial effects by modulating redox homeostasis and enhancing cellular resilience to oxidative stress . At higher doses, 4-Methyl-1,2-dithiolane-4-carboxamide can induce toxic effects, including oxidative damage and cell death. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-Methyl-1,2-dithiolane-4-carboxamide is involved in several metabolic pathways, particularly those related to redox biology. It interacts with enzymes such as thioredoxin reductase and other components of the cellular antioxidant system . These interactions can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Methyl-1,2-dithiolane-4-carboxamide is transported and distributed through specific mechanisms. It is believed to interact with transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of this compound can affect its activity and function, as well as its overall efficacy in biochemical processes.
Subcellular Localization
The subcellular localization of 4-Methyl-1,2-dithiolane-4-carboxamide is a key factor in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications may direct 4-Methyl-1,2-dithiolane-4-carboxamide to these compartments, where it can exert its effects on redox balance and metabolic activity.
属性
IUPAC Name |
4-methyldithiolane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZRHBSIAMFARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSSC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650112 | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208243-73-6 | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208243-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,2-dithiolane-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1370618.png)




![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)
![3-(5-Methyl-7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1370631.png)

![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)




